N-(4-ethylphenyl)-4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxamide
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Overview
Description
N-(4-ethylphenyl)-4,7,7-trimethyl-2,3-dioxobicyclo[221]heptane-1-carboxamide is a complex organic compound with a bicyclic structure
Scientific Research Applications
N-(4-ethylphenyl)-4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure allows for the exploration of its biological activity and potential as a bioactive molecule.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Mechanism of Action
While the specific mechanism of action for “N-(4-ethylphenyl)-4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxamide” is not available, similar compounds have been studied. For instance, a series of N-aryl-bicyclo[2.2.1]heptane-2-carboxamides have been reported as selective KCNQ2 (Kv7.2) and KCNQ4 (Kv7.4) channel openers .
Future Directions
The development of enantioselective approaches to functionalized bicyclo[2.2.1]heptanes is critical for target-oriented and diversity-oriented syntheses of related biologically significant molecules, and therefore it is highly desirable for relevant drug discovery . The synthesis of tri- and tetrasubstituted BCBs via directed metalation of readily accessed BCB amides generates a wide variety of bridge-substituted BCBs that can be easily converted into other useful small ring building blocks .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethylphenyl)-4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxamide typically involves a formal [4 + 2] cycloaddition reaction. This reaction is enabled by organocatalysis, allowing for the rapid and enantioselective formation of the bicyclic core from simple starting materials under mild conditions . The reaction conditions are operationally simple and can be conducted at room temperature, making it an efficient method for synthesizing this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the principles of organocatalysis and cycloaddition reactions can be scaled up for industrial applications. The use of chiral tertiary amines as catalysts in these reactions ensures high enantioselectivity and yield, which are crucial for industrial production .
Chemical Reactions Analysis
Types of Reactions
N-(4-ethylphenyl)-4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. The reaction conditions can vary but generally involve controlled temperatures and specific solvents to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield carboxylic acids or ketones, reduction may produce alcohols or alkanes, and substitution reactions can result in a wide range of functionalized derivatives.
Comparison with Similar Compounds
Similar Compounds
N-(2,4,6-Trimethylphenyl)-bicyclo[2.2.1]heptane-2-carboxamide: This compound shares a similar bicyclic structure but differs in the substitution pattern on the phenyl ring.
Bicyclo[3.1.1]heptane derivatives:
Uniqueness
N-(4-ethylphenyl)-4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxamide is unique due to its specific substitution pattern and the presence of the dioxo functional groups. These features contribute to its distinct chemical reactivity and potential for diverse applications in scientific research and industry.
Properties
IUPAC Name |
N-(4-ethylphenyl)-4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO3/c1-5-12-6-8-13(9-7-12)20-16(23)19-11-10-18(4,17(19,2)3)14(21)15(19)22/h6-9H,5,10-11H2,1-4H3,(H,20,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQVCYPSUYNVCAD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C23CCC(C2(C)C)(C(=O)C3=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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